![molecular formula C15H28N2O2S B6473764 N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640979-47-9](/img/structure/B6473764.png)
N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide is an organic compound that features a piperidine ring substituted with a cyclohexylmethyl group and a cyclopropanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced via alkylation reactions, often using cyclohexylmethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Cyclopropanesulfonamide Moiety: The final step involves the sulfonamidation of the piperidine intermediate with cyclopropanesulfonyl chloride in the presence of a base like triethylamine or pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Structure
The compound features a piperidine ring substituted with a cyclohexylmethyl group and a cyclopropanesulfonamide moiety. Its molecular formula is C13H24N2O2S, with a molecular weight of 272.41 g/mol.
Biological Activities
N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide has shown potential in various biological activities:
- Anticancer Properties : Similar piperidine derivatives have demonstrated efficacy in targeting cancer cells, particularly as MDM2 inhibitors, which are crucial in tumor suppression. Preliminary studies indicate that this compound may inhibit cancer cell proliferation by modulating cell cycle proteins and apoptosis pathways.
- Antimicrobial Activity : Investigations into piperidine derivatives reveal their potential as antimicrobial agents against various pathogens. In vitro studies have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, attributed to interference with bacterial cell division processes, particularly targeting the FtsZ protein.
Anticancer Activity
A study focusing on piperidine derivatives indicated that compounds structurally related to this compound exhibited significant inhibition of cancer cell proliferation. The mechanism involved modulation of cell cycle proteins and apoptosis pathways, suggesting promising avenues for further development in oncology.
Antimicrobial Efficacy
In vitro studies demonstrated that similar compounds displayed broad-spectrum antimicrobial activity against various pathogens. The mechanism was attributed to interference with bacterial cell division processes, particularly targeting the FtsZ protein crucial for bacterial cytokinesis.
Mechanism of Action
The mechanism by which N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The cyclopropanesulfonamide moiety can interact with active sites, potentially inhibiting or modulating the activity of these targets. The piperidine ring and cyclohexylmethyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide
- N-[1-(cyclohexylmethyl)piperidin-2-yl]cyclopropanesulfonamide
Uniqueness
N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide is unique due to the specific positioning of the cyclohexylmethyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Biological Activity
N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopropanesulfonamide moiety linked to a piperidine ring. Its structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Research indicates that this compound exhibits significant biological activity through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. This inhibition could potentially lead to anti-inflammatory effects.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.
Biological Activity Overview
The biological activities of this compound are summarized in the following table:
Biological Activity | Target | Effect | References |
---|---|---|---|
Anti-inflammatory | COX-2 | Inhibition of prostaglandin synthesis | |
Analgesic | Pain receptors | Modulation of pain signaling | |
Antitumor | MDM2 | Inhibition of tumor growth |
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Anti-inflammatory Studies : In vitro studies demonstrated that the compound effectively reduced COX-2 activity in human cell lines, leading to decreased levels of inflammatory mediators. This suggests potential use in treating conditions like arthritis and other inflammatory diseases.
- Analgesic Effects : Animal models have shown that administration of this compound results in significant pain relief, comparable to standard analgesics. This indicates its potential for development as a novel pain management therapy.
- Antitumor Activity : Preliminary investigations into its role as an MDM2 inhibitor revealed promising results in inhibiting cancer cell proliferation in vitro. Further studies are required to confirm these findings and explore clinical applications.
Properties
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2S/c18-20(19,15-8-9-15)16-14-7-4-10-17(12-14)11-13-5-2-1-3-6-13/h13-16H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATFUZVGAWUFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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